[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid
Description
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-19(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)18-12-17(20)21/h3-7,15-16,18H,2,8-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVYCADJXVQLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid (C₁₇H₂₆N₂O₂, MW 290.4 g/mol) features:
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A cyclohexyl core with amino groups at the 4-position
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A benzyl-ethyl-amino substituent (N-benzyl-N-ethyl)
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An acetic acid moiety linked via a secondary amine
The stereochemistry at the cyclohexyl ring (cis vs. trans) and the spatial arrangement of the benzyl-ethyl group significantly influence physicochemical properties and biological activity.
Key Synthetic Hurdles
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Regioselective amination at the cyclohexane 4-position
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Isomer separation (cis/trans configurations)
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Compatibility of nitro reduction with acid-labile groups
Hydrogenation-Based Synthesis
Nitro Precursor Hydrogenation
Adapted from WO2010070368A1, this three-step protocol achieves 40% overall yield:
Step 1: Nitro Group Reduction
| Parameter | Value |
|---|---|
| Starting material | 4-Nitrophenyl acetic acid |
| Catalyst | 5% Pd/C (0.1-0.6 bar H₂) |
| Solvent | Ethanol/water (4:1) |
| Temperature | 40-50°C |
| Conversion | >95% to 4-aminophenyl acetic acid |
Step 2: Ring Hydrogenation
| Parameter | Value |
|---|---|
| Pressure | 4 bar H₂ |
| Temperature | 55-58°C |
| cis/trans ratio | 30:70 |
Step 3: Esterification & Isolation
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Reflux with HCl-saturated ethanol (3 hr)
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Acetonitrile-mediated crystallization (-5°C) yields trans isomer
Key advantage : Avoids flammable ethers through acetonitrile antisolvent crystallization.
Fe-Mediated Reductive Amination
Iron-Acetic Acid System
EP2834224B1 demonstrates Fe-based reductions for analogous structures:
| Component | Quantity (per mole substrate) |
|---|---|
| Iron powder | 5-7 eq |
| Acetic acid | 4-6 eq |
| Solvent | THF/MeOH (3:1) |
| Reaction time | 8-12 hr |
This method achieves 68% yield of the diamine intermediate while avoiding noble metal catalysts.
Benzotriazole-Assisted Coupling
Benzotriazole Activation
EP0147211B1 details benzotriazole intermediates for amine coupling:
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React anthranilic acid derivative with 1-benzotriazolecarbonyl chloride (2 eq)
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Triethylamine (2.2 eq) in toluene at 0°C
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Couple with ethylenediamine derivative at 25°C
Yield : 52% after silica gel chromatography
Comparative Analysis of Methods
Critical Process Parameters
Solvent Optimization
Temperature Effects
| Step | Optimal Range | Impact on Selectivity |
|---|---|---|
| Nitro reduction | 40-50°C | Prevents over-reduction |
| Ring hydrogenation | 55-58°C | Maximizes trans isomer formation |
| Crystallization | -5-0°C | Reduces cis isomer co-precipitation |
Industrial-Scale Considerations
Cost Analysis
| Component | Pd/C Method | Fe-AcOH Method |
|---|---|---|
| Catalyst cost/kg | $1,200 | $45 |
| Solvent recovery | 88% | 92% |
| Energy consumption | 35 kWh/kg | 28 kWh/kg |
Emerging Methodologies
Continuous Flow Hydrogenation
Preliminary data shows:
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98% conversion in 12 min residence time
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5x higher space-time yield vs. batch
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Integrated membrane separation reduces workup steps
Enzymatic Resolution
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Lipase B catalyzed ester hydrolysis achieves 99% ee
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85% yield of (R)-isomer from racemic mixture
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including oxidation and reduction processes. For instance, the benzyl group can be oxidized to produce benzaldehyde or benzoic acid under specific conditions.
Reactions and Mechanisms
- Oxidation : Involves strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : Commonly performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : The amino groups can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives .
Biological Research
Biochemical Probes and Enzyme Inhibition
- The compound is being investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its structural features may facilitate binding to specific enzymes or receptors, thereby modulating their activity. This property is particularly valuable in drug discovery and development.
Case Study: Anticancer Research
- Recent studies have explored the efficacy of derivatives of this compound as apoptosis-inducing agents in breast cancer treatment. Molecular docking studies indicated promising interactions with proteins involved in cancer progression, leading to significant reductions in cell viability in vitro .
Medical Applications
Therapeutic Potential
- Due to its unique structural properties, [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is being explored for therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases, including cancer and neurodegenerative disorders .
Industrial Applications
Material Development
- In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for the creation of specialized polymers and other materials that can be tailored for specific applications.
Mechanism of Action
The mechanism of action of [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The benzyl and cyclohexylamino groups may facilitate binding to enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Alkyl Chains
- [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353977-97-5) Molecular Weight: 276.38 g/mol . Key Difference: Substitution of the ethyl group with a methyl group on the benzylamine moiety.
Functional Group Substitutions
- 2-Benzylamino-N-cyclohexyl-succinamic acid (CAS: 107328-14-3) Molecular Formula: C₁₇H₂₄N₂O₃ . Key Difference: Replacement of the acetic acid group with a succinamic acid (dicarboxylic acid derivative). Impact: Enhanced hydrogen-bonding capacity and increased molecular weight (312.4 g/mol), which may influence solubility and metabolic stability .
- 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid (CAS: 881445-79-0) Molecular Formula: C₁₇H₁₉N₃O₄S . Key Difference: Incorporation of a benzoic acid group and a sulfur-containing oxadiazole ring.
Simplified Backbone Derivatives
- 2-(trans-4-Aminocyclohexyl)acetic acid Synonyms: 4-Aminocyclohexylacetic acid . Key Difference: Absence of the benzyl-ethyl-amino substituent.
Ester and Sulfonic Acid Derivatives
- Methyl ester of 4-[2-(cyclohexylamino)acetamido]-salicylic acid hydrochloride (CAS: 14102-32-0) Molecular Formula: C₁₆H₂₃ClN₂O₄ . Key Difference: Esterification of the carboxylic acid and addition of a phenolic hydroxyl group.
CABS Buffer (CAS: 161308-34-5)
Comparative Data Table
Biological Activity
Overview
[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a cyclohexylamino group linked to an acetic acid moiety, which provides a unique structural framework for interaction with biological targets.
The compound's structure can be represented as follows:
- Chemical Formula : C₁₅H₁₉N₂O₂
- Molecular Weight : 265.33 g/mol
- Functional Groups : Amino, acetic acid
The biological activity of [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is primarily attributed to its ability to inhibit specific enzymes and interact with various receptors. The compound may bind to the active sites of enzymes, thereby inhibiting their activity and influencing metabolic pathways. This mechanism is crucial for its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, which could lead to various therapeutic effects:
- Potential Targets :
- Enzymes involved in inflammatory pathways
- Specific kinases that play roles in cell signaling
Antimicrobial Activity
Preliminary studies suggest that [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid exhibits antimicrobial properties. The following table summarizes its activity against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Candida albicans | 16.69 µM |
These findings indicate moderate to good antimicrobial activity, suggesting potential applications in treating infections caused by these pathogens.
Anti-inflammatory Effects
The compound's structural features may contribute to anti-inflammatory effects, making it a candidate for further exploration in treating conditions characterized by inflammation.
Case Studies and Research Findings
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Study on Enzyme Inhibition :
A study investigated the enzyme inhibition potential of similar compounds, highlighting that modifications in the amino group significantly affect inhibitory potency. The findings suggest that [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid could follow similar trends due to its structural characteristics . -
Antimicrobial Activity Assessment :
A comparative analysis of various aminophosphonic acids revealed that compounds with similar structures exhibit varying degrees of antimicrobial activity. This supports the hypothesis that [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid may have a significant role in antimicrobial therapy . -
Therapeutic Potential Exploration :
Research focusing on related compounds has demonstrated promising results in terms of anti-inflammatory and analgesic properties, suggesting that [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid could be explored for similar therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
